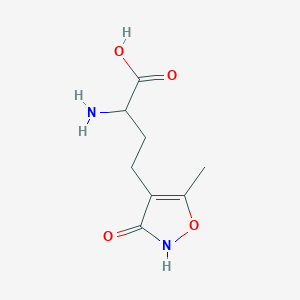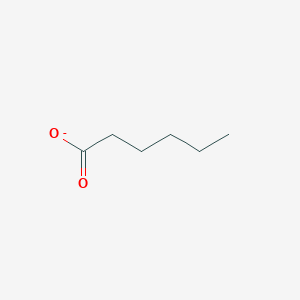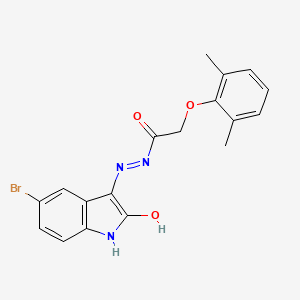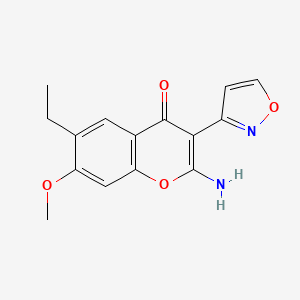![molecular formula C24H25N3O4S2 B1226181 N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1226181.png)
N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide is a member of carbazoles.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxicity Research
N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide and its derivatives have been explored for their antimicrobial activity and cytotoxicity. Kaplancıklı et al. (2012) synthesized some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives and evaluated them for antimicrobial activity against various bacteria and fungi, including Micrococcus luteus, Bacillus subtilis, and Candida albicans. They also investigated the cytotoxic effects of these compounds using the MTT assay, finding that certain derivatives showed notable antimicrobial activity and low cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Antibacterial Potential
Iqbal et al. (2017) focused on synthesizing acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. They found that certain derivatives, particularly those with a 2-methylphenyl group, demonstrated significant activity against bacterial strains such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Glutaminase Inhibition and Anticancer Properties
Shukla et al. (2012) designed and synthesized analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent inhibitor of kidney-type glutaminase, to identify more effective GLS inhibitors with improved drug-like properties. Their research suggests potential in treating lymphoma and other cancers (Shukla et al., 2012).
Hemolytic Activity and Pharmacological Relevance
Gul et al. (2017) synthesized 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. They found that most compounds in this series were active against selected microbes, suggesting their relevance in pharmacological applications (Gul et al., 2017).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, exploring the effect of hydrogen bonding on self-assembly and their antioxidant activity. This research provides insights into the potential use of such compounds in developing antioxidant therapies (Chkirate et al., 2019).
Cytotoxicity Against Cancer Cell Lines
Ghorab et al. (2015) researched the cytotoxic activity of novel sulfonamide derivatives, particularly against breast and colon cancer cell lines. They identified compounds with potent anticancer activity, contributing to the development of new cancer treatments (Ghorab et al., 2015).
Eigenschaften
Produktname |
N-(9-ethyl-3-carbazolyl)-2-[5-(4-morpholinylsulfonyl)-2-thiophenyl]acetamide |
|---|---|
Molekularformel |
C24H25N3O4S2 |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
N-(9-ethylcarbazol-3-yl)-2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C24H25N3O4S2/c1-2-27-21-6-4-3-5-19(21)20-15-17(7-9-22(20)27)25-23(28)16-18-8-10-24(32-18)33(29,30)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,28) |
InChI-Schlüssel |
NIOKPYGYASQXRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(S3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C51 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)
![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)


![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)
![2-(4-Morpholinyl)-5-[[oxo-[2-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]-3-furanyl]methyl]amino]benzoic acid methyl ester](/img/structure/B1226119.png)
![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B1226122.png)
![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)
